Home > Products > Screening Compounds P40737 > Urumin (trifluoroacetate salt)
Urumin (trifluoroacetate salt) -

Urumin (trifluoroacetate salt)

Catalog Number: EVT-10920411
CAS Number:
Molecular Formula: C129H198N42O35S2
Molecular Weight: 2961.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Urumin is synthesized from specific amino acid precursors, particularly through modifications involving trifluoroacetic acid. The trifluoroacetate salt form enhances its solubility and bioavailability, making it suitable for various biochemical applications.

Classification

Urumin falls under the classification of amino acid derivatives and specifically as a trifluoroacetate salt. Its structural characteristics allow it to participate in biochemical reactions typical of amino acids while providing unique properties due to the presence of trifluoroacetate.

Synthesis Analysis

Methods

The synthesis of Urumin (trifluoroacetate salt) typically involves several steps, including protection and deprotection strategies, amidation, and salt formation. The process can be summarized as follows:

  1. Protection of Functional Groups: Initial amino acids undergo protection to prevent unwanted reactions during subsequent steps.
  2. Formation of Trifluoroacetate Salt: The protected amino acid is treated with trifluoroacetic acid to form the corresponding trifluoroacetate salt.
  3. Deprotection: After the desired modifications are made, protective groups are removed to yield the final product.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula for Urumin (trifluoroacetate salt) can be represented as C17H29FN6O7XCF3COOHC_{17}H_{29}FN_{6}O_{7}\cdot X\cdot CF_{3}COOH, where XX denotes the counterion from the trifluoroacetic acid. The compound features a complex structure with multiple functional groups that contribute to its reactivity and biological activity.

Data

  • Molecular Weight: Approximately 448.5 g/mol.
  • Structural Features: Contains fluorinated carbon atoms contributing to its unique chemical properties.
Chemical Reactions Analysis

Reactions

Urumin can participate in various chemical reactions typical of amino acids, including:

  • Amidation: Reacting with carboxylic acids or their derivatives to form amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The trifluoroacetate group can act as a leaving group in nucleophilic substitution reactions.

Technical Details

The presence of the trifluoroacetate moiety significantly influences reaction kinetics and mechanisms, often leading to increased selectivity in biochemical pathways.

Mechanism of Action

Process

The mechanism by which Urumin exerts its effects involves interaction with specific biological targets, such as enzymes or receptors. The trifluoroacetate group enhances its binding affinity due to increased hydrophobic interactions and potential electrostatic interactions with target sites.

Data

Research indicates that Urumin shows selective inhibition against certain enzymes, suggesting a targeted mechanism that could be exploited for therapeutic purposes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to beige solid.
  • Solubility: Soluble in water at concentrations up to 10 mg/mL; also soluble in dimethylformamide and dimethyl sulfoxide.
  • Storage Conditions: Should be stored at low temperatures (around -70°C) to maintain stability.

Chemical Properties

Applications

Scientific Uses

Urumin has potential applications in:

  • Biochemical Research: As a tool for studying enzyme kinetics and mechanisms due to its selective inhibition properties.
  • Pharmaceutical Development: Investigated for its potential use in drug design targeting specific metabolic pathways or diseases.
  • Analytical Chemistry: Used as a standard or reagent in various analytical methods due to its defined chemical properties.

Properties

Product Name

Urumin (trifluoroacetate salt)

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C129H198N42O35S2

Molecular Weight

2961.3 g/mol

InChI

InChI=1S/C129H198N42O35S2/c1-13-63(6)100(133)125(204)171-43-27-37-92(171)122(201)163-80(44-62(4)5)112(191)154-76(34-24-40-141-127(134)135)106(185)145-54-96(177)149-66(9)103(182)157-82(46-71-30-20-17-21-31-71)117(196)170-102(65(8)15-3)124(203)164-86(50-95(132)176)108(187)147-56-98(179)153-77(35-25-41-142-128(136)137)109(188)159-83(47-72-52-144-75-33-23-22-32-74(72)75)114(193)162-87(51-99(180)181)116(195)166-88(57-172)118(197)156-79(38-39-93(130)174)111(190)168-91(60-208)121(200)160-84(48-73-53-140-61-148-73)115(194)155-78(36-26-42-143-129(138)139)110(189)158-81(45-70-28-18-16-19-29-70)113(192)165-89(58-173)119(198)161-85(49-94(131)175)107(186)146-55-97(178)150-67(10)105(184)169-101(64(7)14-2)123(202)151-68(11)104(183)167-90(59-207)120(199)152-69(12)126(205)206/h16-23,28-33,52-53,61-69,76-92,100-102,144,172-173,207-208H,13-15,24-27,34-51,54-60,133H2,1-12H3,(H2,130,174)(H2,131,175)(H2,132,176)(H,140,148)(H,145,185)(H,146,186)(H,147,187)(H,149,177)(H,150,178)(H,151,202)(H,152,199)(H,153,179)(H,154,191)(H,155,194)(H,156,197)(H,157,182)(H,158,189)(H,159,188)(H,160,200)(H,161,198)(H,162,193)(H,163,201)(H,164,203)(H,165,192)(H,166,195)(H,167,183)(H,168,190)(H,169,184)(H,170,196)(H,180,181)(H,205,206)(H4,134,135,141)(H4,136,137,142)(H4,138,139,143)/t63-,64-,65-,66-,67-,68-,69-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,100-,101-,102-/m0/s1

InChI Key

QLPKBNCTTOVOBP-QZGABZBFSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.